N-(3,4-dimethylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide
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Overview
Description
PHENYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE is a complex organic compound that features a combination of phenyl, carbamoyl, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenyl isocyanate with an indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The intermediate product is then reacted with phenyl chloroformate to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PHENYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
PHENYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of PHENYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Carbamazepine: An anticonvulsant with a carbamoyl group.
Phenyl carbamate: A simpler analog with a phenyl and carbamate group.
Uniqueness
PHENYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H25N3O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
phenyl N-[1-(3,4-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H25N3O3/c1-17-12-13-20(14-18(17)2)28-25(30)24(29-26(31)32-21-8-4-3-5-9-21)15-19-16-27-23-11-7-6-10-22(19)23/h3-14,16,24,27H,15H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
PXVVFJKQJLSRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4)C |
Origin of Product |
United States |
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